molecular formula C22H28FN3O B605260 1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide CAS No. 1445580-39-1

1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

货号: B605260
CAS 编号: 1445580-39-1
分子量: 369.5 g/mol
InChI 键: CBDPDVXPZYOIRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

4-氟丁酰吲哚 (4-fluoro ABUTINACA) 的合成涉及多个步骤,包括形成吲唑核心和连接氟丁基侧链。 反应条件通常涉及使用二甲基甲酰胺 (DMF) 等溶剂和催化剂来促进取代过程 。工业生产方法类似,但规模更大,以生产更大数量的化合物。

化学反应分析

Synthetic Routes

The synthesis involves two critical steps: N-alkylation of the indazole core and amide coupling with the tricyclo[3.3.1.1³,⁷]decane moiety.

N-Alkylation of Indazole-3-Carboxylic Acid

  • Reagents and Conditions :
    • Indazole-3-carboxylic acid is dissolved in DMF at 0°C.
    • Sodium hydride (NaH, 60%) is added as a base to deprotonate the indazole nitrogen.
    • 1-Bromo-4-fluorobutane (1.3 equivalents) is introduced for SN2 alkylation .
    • Reaction proceeds overnight at 0°C to minimize O-alkylation side products .
  • Workup :
    • Quenching with water followed by pH adjustment to 1–2 using HCl.
    • Extraction with ethyl acetate (EtOAc) and purification via column chromatography .

Amide Coupling

  • Reagents and Conditions :
    • The alkylated indazole-3-carboxylic acid (1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid) is dissolved in acetonitrile.
    • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and triethylamine (TEA) activate the carboxyl group.
    • Tricyclo[3.3.1.1³,⁷]dec-1-amine is added to form the amide bond .
  • Hydrolysis (if applicable) :
    • For metabolite studies, methyl ester intermediates undergo hydrolysis using NaOH in methanol, yielding carboxylic acid derivatives .

Enzymatic Hydrolysis and Metabolism

The compound undergoes hydrolysis via human carboxylesterases (hCES1 and hCES2) and liver microsomes, producing inactive metabolites.

In Vitro Hydrolysis Parameters

ParameterValue (Mean ± SD)ConditionsSource Enzyme
Substrate Concentration100 µM30 min incubation at 37°ChCES1b
Non-enzymatic Hydrolysis<5%Phosphate buffer (pH 7.4)Control
Hydrolysis Rate (V<sub>max</sub>)0.12 ± 0.03 nmol/min/mgpHLM (2 µg/µL protein)pHLM

Key Observations:

  • hCES1b and hCES2 are primary enzymes responsible for hydrolyzing the amide bond .
  • Hydrolysis rates correlate with structural flexibility: longer fluorinated side chains (e.g., 4-fluorobutyl) reduce enzymatic efficiency compared to shorter analogs .

Non-Enzymatic Degradation

  • Stable in phosphate buffer (pH 7.4) at 37°C for ≤24 hours, with <5% degradation .
  • Acidic conditions (pH <2) accelerate hydrolysis, yielding 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid and tricyclo[3.3.1.1³,⁷]dec-1-amine .

Photodegradation

  • Exposure to UV light (254 nm) induces partial decomposition, forming unidentified polar byproducts (LC-MS analysis) .

Comparative Reactivity

The compound’s reactivity is influenced by:

  • Fluorobutyl Chain : Enhances lipophilicity but reduces enzymatic hydrolysis rates compared to non-fluorinated analogs .
  • Tricyclo Decane Group : Steric hindrance from the adamantane-like structure slows metabolic clearance .

Research Gaps and Limitations

  • No direct in vivo metabolic data exists for this specific compound; inferences are drawn from structural analogs like MDMB-4F-BINACA .
  • Stability in biological matrices (e.g., blood, urine) remains uncharacterized.

科学研究应用

Forensic Science

4-fluoro ABUTINACA is widely utilized as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Its structural similarity to other synthetic cannabinoids makes it crucial for forensic toxicology studies aimed at detecting drug use in various populations .

Pharmacological Research

Research has focused on the pharmacological effects of 4-fluoro ABUTINACA compared to other synthetic cannabinoids:

  • Comparative Studies : Studies have shown that it possesses different potency levels and side effects compared to similar compounds like APINACA and 5F-APINACA. This variability is crucial for understanding individual responses to synthetic cannabinoids .

Toxicological Studies

Toxicological assessments are critical for determining the safety profile of 4-fluoro ABUTINACA:

  • Metabolic Pathways : Investigations into its metabolic pathways reveal potential toxic metabolites formed during its metabolism, which can inform safety guidelines for handling and usage in research settings .

Case Study 1: Forensic Analysis

A study conducted on seized substances revealed the presence of 4-fluoro ABUTINACA in several samples submitted for analysis. The findings highlighted its increasing prevalence in recreational drug use, necessitating improved detection methods in forensic laboratories.

Case Study 2: Pharmacological Effects

In a controlled study comparing various synthetic cannabinoids, 4-fluoro ABUTINACA was found to elicit stronger psychoactive effects than its counterparts at lower doses, raising concerns about its potential for abuse and dependence among users.

作用机制

4-氟丁酰吲哚 (4-fluoro ABUTINACA) 的作用机制涉及它与大脑和其他身体部位的大麻素受体的相互作用。 该化合物与这些受体结合,模拟天然大麻素如 THC 的作用 这种结合导致各种信号通路被激活,从而产生与合成大麻素相关的精神活性作用 .

生物活性

1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, commonly referred to as 4F-MDMB-BUTINACA, is a synthetic cannabinoid that has garnered attention for its potent biological activity and potential health risks. This compound is part of a broader class of new psychoactive substances (NPS) that mimic the effects of natural cannabinoids.

  • Molecular Formula : C₁₈H₂₃FN₂O₂
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 1445580-39-1
  • Purity : ≥98% .

4F-MDMB-BUTINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes including pain sensation, mood regulation, and memory . The compound's structure allows it to bind effectively to these receptors, leading to enhanced psychoactive effects.

In Vitro Studies

Research indicates that 4F-MDMB-BUTINACA exhibits high affinity for both CB1 and CB2 receptors. Binding assays have shown that it can produce significant activation of these receptors, comparable to other well-known cannabinoids such as Δ9-THC .

In Vivo Effects

In animal models, particularly in rats, studies have demonstrated the following biological activities:

  • Psychoactive Effects : Administration of 4F-MDMB-BUTINACA resulted in dose-dependent increases in drug-appropriate responding in behavioral tests .
  • Toxicological Impact : Subacute toxicity studies revealed significant adverse effects on multiple organ systems, including liver and kidney damage characterized by inflammation and cellular degradation .

Pharmacokinetics

The pharmacokinetic profile of 4F-MDMB-BUTINACA was evaluated through various studies:

  • Absorption and Distribution : Rapid absorption was noted with a plasma half-life of approximately 2.37 hours and a volume of distribution of 2272.85 L .
  • Clearance : The clearance rate was determined to be 664.241 L/h, indicating efficient elimination from the body .

Case Studies

Several case studies have documented severe health complications associated with the use of synthetic cannabinoids like 4F-MDMB-BUTINACA:

  • Case of Acute Toxicity : A reported case highlighted hyperthermia and renal failure following consumption, underscoring the potential for serious health risks .
  • Histopathological Findings : Histological analysis from animal studies showed significant tissue damage in vital organs such as the liver and kidneys, with alterations in serum biochemistry indicating systemic toxicity .

Comparative Analysis with Other Synthetic Cannabinoids

Compound NameCB1 AffinityCB2 AffinityNotable Effects
Δ9-THCHighModerateEuphoria, analgesia
4F-MDMB-BUTINACAVery HighHighSevere toxicity, organ damage
MDMB-FUBICAHighHighSimilar psychoactive effects

属性

IUPAC Name

N-(1-adamantyl)-1-(4-fluorobutyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c23-7-3-4-8-26-19-6-2-1-5-18(19)20(25-26)21(27)24-22-12-15-9-16(13-22)11-17(10-15)14-22/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDPDVXPZYOIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343284
Record name 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445580-39-1
Record name AKB-48-F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4F-ABINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE2A57W2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。